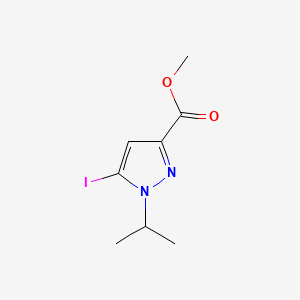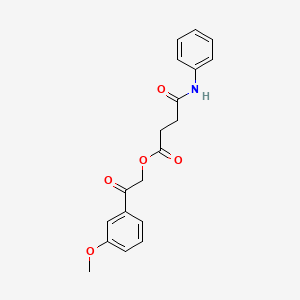![molecular formula C20H16F3NO2 B12459491 3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B12459491.png)
3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is an organic compound that features a pyrrole ring substituted with phenyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves the formation of the pyrrole ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes, receptors, and other biomolecules to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{5-[2-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl}propanoic acid: This compound shares a similar trifluoromethylphenyl group but differs in the heterocyclic ring structure.
3-{5-[2-(trifluoromethyl)phenyl]-1H-indol-2-yl}propanoic acid: Another similar compound with an indole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of 3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid lies in its specific combination of the pyrrole ring with phenyl and trifluoromethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C20H16F3NO2 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
3-[5-phenyl-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H16F3NO2/c21-20(22,23)16-8-4-5-9-18(16)24-15(11-13-19(25)26)10-12-17(24)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,25,26) |
Clé InChI |
CSOCSHPBSIEBIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3C(F)(F)F)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-{[(2-Chlorophenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12459413.png)
![2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12459414.png)
![4-ethyl-2-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B12459422.png)
![Bis[m-nitrophenyl]ether](/img/structure/B12459426.png)
![2-(2,4-dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12459429.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B12459434.png)

![N1-[(3-Chloro-pyridin-2-yl)-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-methyl]-4-methanesulfonyl-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine](/img/structure/B12459452.png)
![7-(4-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12459463.png)
![3,3'-Methanediylbis(6-{[(2-chlorophenoxy)acetyl]amino}benzoic acid)](/img/structure/B12459477.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12459489.png)
![N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12459499.png)
![(3R,3aR,6R,6aR)-6-((6-([1,1'-biphenyl]-4-yl)-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12459506.png)

